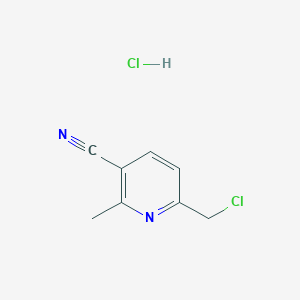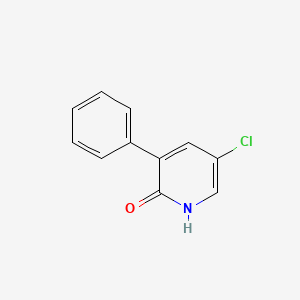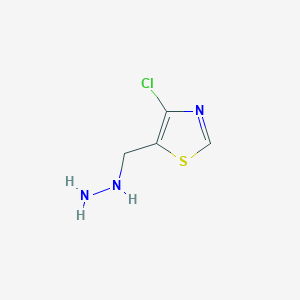
4-Chloro-5-(hydrazinylmethyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(hydrazinylmethyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a chloro group and a hydrazinylmethyl group. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(hydrazinylmethyl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-aminothiazole with formaldehyde and hydrazine hydrate. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired thiazole derivative .
Industrial Production Methods: Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-(hydrazinylmethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chloro group in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce a variety of thiazole derivatives with different functional groups .
Scientific Research Applications
4-Chloro-5-(hydrazinylmethyl)thiazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-5-(hydrazinylmethyl)thiazole involves its interaction with specific molecular targets. The hydrazinylmethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. The chloro group enhances the compound’s lipophilicity, facilitating its penetration into cells. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 4-Methyl-5-(hydrazinylmethyl)thiazole
- 4-Chloro-5-(methylthio)methylthiazole
- 4-Chloro-5-(aminomethyl)thiazole
Comparison: 4-Chloro-5-(hydrazinylmethyl)thiazole is unique due to the presence of both a chloro group and a hydrazinylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer activities due to its specific molecular interactions .
Properties
Molecular Formula |
C4H6ClN3S |
|---|---|
Molecular Weight |
163.63 g/mol |
IUPAC Name |
(4-chloro-1,3-thiazol-5-yl)methylhydrazine |
InChI |
InChI=1S/C4H6ClN3S/c5-4-3(1-8-6)9-2-7-4/h2,8H,1,6H2 |
InChI Key |
IQONVCSMMNSOSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)CNN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


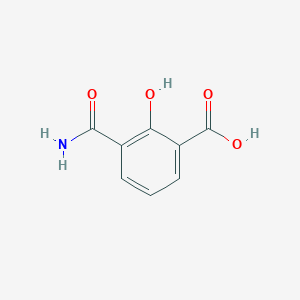
![6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B12957821.png)

![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride](/img/structure/B12957824.png)
![6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12957825.png)
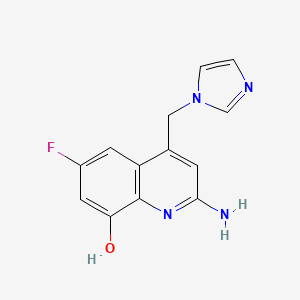




![(5S)-1-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B12957867.png)
![N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12957870.png)
